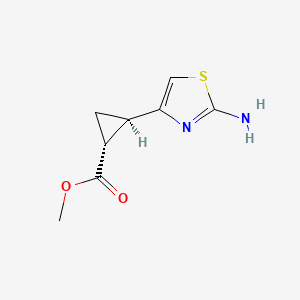

rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKPFKVCNCIMT-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate,trans is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound has a molecular formula of C7H12N2O2S and features a cyclopropane ring substituted with a thiazole moiety. The structural characteristics contribute to its biological activity.

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin secretion.

- Modulation of Signal Transduction : The thiazole group may interact with signaling pathways related to inflammation and cellular stress responses.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This is particularly relevant in the context of drug-resistant bacterial strains.

2. Anti-inflammatory Effects

Studies suggest that rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

3. Cytotoxicity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of rac-methyl(1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate against various bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1500 |

| Compound Treatment | 600 |

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption.

- Blood-Brain Barrier Penetration : Moderate penetration potential suggests possible central nervous system effects.

Safety and Toxicology

Toxicological assessments reveal that the compound exhibits low acute toxicity in rodent models, with an LD50 greater than 2000 mg/kg. However, further studies are needed to evaluate chronic toxicity and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.